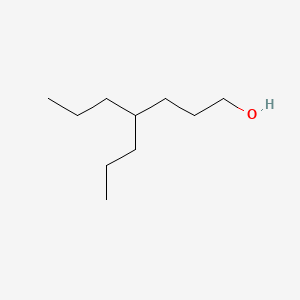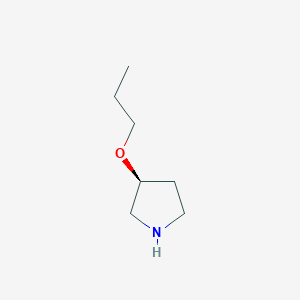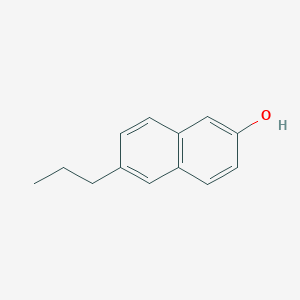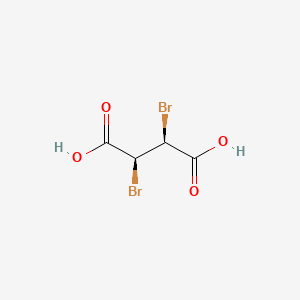
meso-2,3-Dibromosuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-2,3-Dibromosuccinic acid: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms. This compound is known for its meso configuration, meaning it has a plane of symmetry and is optically inactive. It is commonly used in organic synthesis and as a pharmaceutical intermediate .
Mechanism of Action
Target of Action
Meso-2,3-Dibromosuccinic acid is a chemical compound that has been used in organic synthesis and as a pharmaceutical intermediate . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, this compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . This solubility profile could influence how the compound is distributed in different environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Dibromosuccinic acid can be synthesized by the bromination of fumaric acid or maleic acid. The process involves heating a suspension of fumaric or maleic acid in an aqueous solution containing 10-48% by weight of dissolved hydrogen bromide (HBr) at temperatures between 50-90°C. Bromine is then introduced into the suspension while maintaining the temperature at 60-90°C. The molar ratio of acid to bromine is typically from 1:1 to 1:1.1 .
Industrial Production Methods: The industrial production of this compound follows a similar method to the laboratory synthesis. The process is scaled up to handle larger quantities of reactants and products, ensuring consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: meso-2,3-Dibromosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form meso-2,3-dihydroxysuccinic acid.
Oxidation Reactions: It can be oxidized to produce meso-2,3-dibromosuccinic anhydride
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used under acidic or basic conditions
Major Products:
Substitution: meso-2,3-Dihydroxysuccinic acid.
Reduction: meso-2,3-Dihydroxysuccinic acid.
Oxidation: meso-2,3-Dibromosuccinic anhydride
Scientific Research Applications
meso-2,3-Dibromosuccinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
meso-2,3-Dibromosuccinic acid can be compared with other similar compounds such as:
meso-2,3-Dimethylsuccinic acid: This compound has methyl groups instead of bromine atoms and is used in different synthetic applications.
meso-2,3-Dimercaptosuccinic acid: Known for its chelating properties, it is used in heavy metal detoxification.
meso-2,3-Dihydroxysuccinic acid: This compound is a reduction product of this compound and has different reactivity and applications
Properties
CAS No. |
1114-00-7 |
|---|---|
Molecular Formula |
C4H4Br2O4 |
Molecular Weight |
275.88 g/mol |
IUPAC Name |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI Key |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
Canonical SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Key on ui other cas no. |
916065-46-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of meso-2,3-dibromosuccinic acid?
A: this compound is an organic compound with the molecular formula C4H4Br2O4. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a succinic acid backbone (a four-carbon chain with carboxylic acid groups at each end) with bromine atoms attached to the two central carbon atoms. The "meso" designation indicates that the molecule has an internal plane of symmetry. [, , ]
Q2: How does this compound behave as a building block in coordination chemistry?
A: The research highlights the use of this compound as a ligand in the formation of metal-organic frameworks. For instance, it reacts with CuCl2·2H2O and thiourea to form a one-dimensional supramolecular structure. The carboxylate groups of the acid can coordinate to metal centers, forming bridges and contributing to the overall framework. [, , ]
Q3: Can this compound be used to synthesize polymers?
A: Yes, one study describes its use in the synthesis of a "Ǝ"-shaped amphiphilic block copolymer. The synthesis involved first using this compound acetate/diethylene glycol as an initiator in atom transfer radical polymerization (ATRP) with styrene. This process generates a linear polymer with two active hydroxyl groups. These hydroxyl groups then initiate the polymerization of ethylene oxide through living anionic polymerization. The resulting molecule serves as a macroinitiator for a final ATRP step with methyl methacrylate, ultimately yielding the desired complex block copolymer. []
Q4: Are there any interesting structural features observed in the crystal structure of derivatives of this compound?
A: Research on 2-bromomaleic acid, a compound derived from this compound, reveals insightful structural details. The molecule exhibits two distinct types of carboxyl groups. One type possesses delocalized C—O bonds and lies nearly coplanar with the olefinic bond plane. In contrast, the other carboxyl group has a localized C=O bond and forms a significant dihedral angle with the C=C bond plane. []
Q5: Is there any information about the stability of this compound or its derivatives?
A: While the provided abstracts don't directly address stability, the use of this compound and its derivatives in multi-step syntheses suggests a degree of stability under the reaction conditions employed. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)
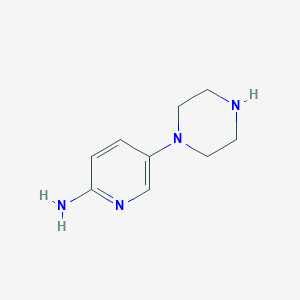
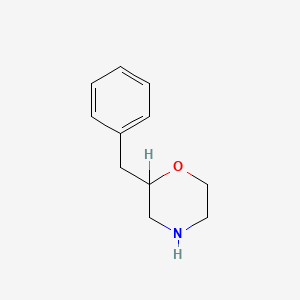
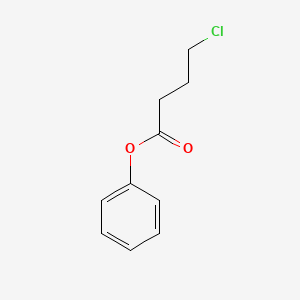
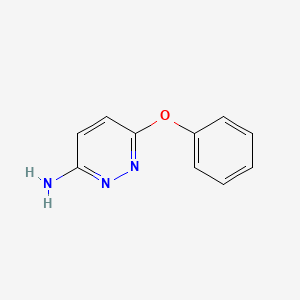
![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)
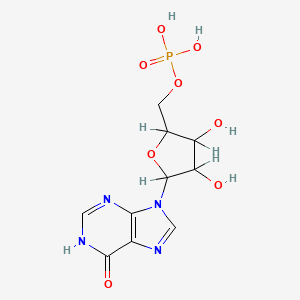
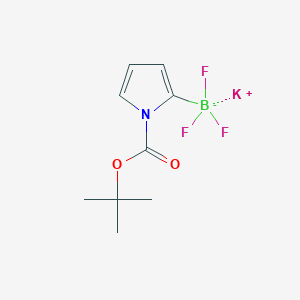
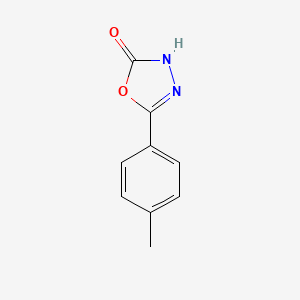
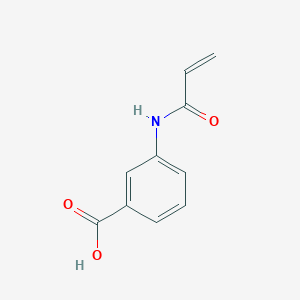
![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
